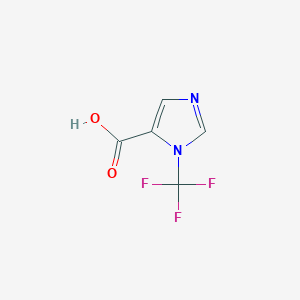

3-(Trifluoromethyl)imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)imidazole-4-carboxylic acid (TFICA) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFICA is a heterocyclic compound that contains a trifluoromethyl group, which makes it an attractive candidate for drug design and synthesis. In

Scientific Research Applications

Xanthine Oxidase Inhibitors : 4-Trifluoromethylimidazoles, prepared from 3,3-dibromo-1,1,1-trifluoroacetone, show xanthine oxidase inhibitory activity, important for potential applications in managing diseases like gout or hyperuricemia (Baldwin et al., 1975).

Synthesis of Novel Compounds : The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid from trifluoroacetonitrile has been explored, highlighting the chemical versatility of trifluoromethylimidazoles (Banks & Thomson, 1984).

Antiallergic Activity : Imidazo[1,2-a]quinoxaline-2-carboxylic acid, a derivative, exhibits significant antiallergic activity, suggesting its potential in developing new antiallergic medications (Ager et al., 1988).

Angiotensin II Receptor Antagonism : Imidazole-5-carboxylic acids with specific substituents have shown binding affinity to the angiotensin II receptor, indicating their use in hypertension management (Yanagisawa et al., 1996).

Thromboxane Synthetase Inhibition : Certain imidazole compounds have been found to inhibit thromboxane synthetase without affecting prostacyclin formation, offering a pathway for developing antihypertensive agents (Wright et al., 1986).

Microwave-Assisted Synthesis : The use of microwave reactors and specific reagents for the efficient synthesis of imidazole-4-carboxylic acids has been documented, showcasing advancements in synthetic techniques (Henkel, 2004).

Visible-Light-Mediated Chemical Reactions : A method for the trifluoromethylation of imidazo[1,2-a]pyridines under mild conditions using visible light has been developed, illustrating the potential for green chemistry applications (Zhou et al., 2019).

Mechanism of Action

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the trifluoromethyl (-cf3) group attached to a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Imidazole derivatives have been reported to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a drug .

Result of Action

The inhibition of key enzymes such as succinate dehydrogenase could potentially disrupt energy production within cells, leading to various downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group is known to improve the environmental stability of compounds . .

properties

IUPAC Name |

3-(trifluoromethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOFGKUQJPDMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)